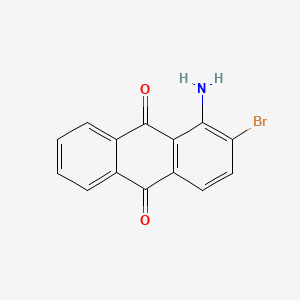

1-Amino-2-bromoanthraquinone

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

3300-23-0 |

|---|---|

分子式 |

C14H8BrNO2 |

分子量 |

302.12 g/mol |

IUPAC名 |

1-amino-2-bromoanthracene-9,10-dione |

InChI |

InChI=1S/C14H8BrNO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 |

InChIキー |

MVRDXWVWKOUPDO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N |

他のCAS番号 |

3300-23-0 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Amino 2 Bromoanthraquinone and Analogues

Classical and Established Synthetic Routes to Brominated Aminoanthraquinones

Traditional methods for preparing brominated aminoanthraquinones often involve direct electrophilic substitution reactions on the anthraquinone (B42736) core or multi-step pathways that include sulfonation.

Regioselective Bromination of 1-Aminoanthraquinone (B167232) Precursors

The introduction of a bromine atom at a specific position on the 1-aminoanthraquinone molecule is a key challenge. The regioselectivity of the bromination is highly dependent on the reaction conditions and the reagents used.

Direct bromination of 1-aminoanthraquinone with molecular bromine is a common method. colab.ws The choice of solvent and additives plays a critical role in directing the substitution to the desired position. For instance, treating 1-aminoanthraquinone with one mole of bromine in glacial acetic acid can yield 1-amino-2-bromoanthraquinone. google.com

The use of N,N-dimethylformamide (DMF) as a solvent for bromination has been shown to be effective, leading to high yields of brominated products. beilstein-journals.orgd-nb.info In some cases, controlling the reaction conditions, such as temperature and the rate of bromine addition, is crucial for achieving selective bromination at the desired position. beilstein-journals.org For example, slow addition of a diluted solution of bromine in DMF at room temperature was found to be critical for the selective bromination at the 4-position of a 2-substituted 1-aminoanthraquinone derivative. beilstein-journals.org

A well-documented industrial method for producing 1-amino-4-bromoanthraquinone involves the use of elemental bromine in a mixture of carboxylic acids, like acetic and propionic acid, with the addition of hydrobromic acid to improve selectivity. This method aims to minimize the formation of the 2-bromo isomer and dibrominated byproducts.

| Reactant | Brominating Agent | Solvent/Medium | Key Conditions | Product(s) | Yield | Reference |

| 1-Aminoanthraquinone | Bromine | Glacial Acetic Acid | Heating | This compound | - | google.com |

| 1-Amino-2-hydroxymethylanthraquinone | Bromine | N,N-Dimethylformamide (DMF) | Room Temperature | 1-Amino-4-bromo-2-hydroxymethylanthraquinone | High | beilstein-journals.org |

| 1-Aminoanthraquinone | Bromine | Acidic Conditions | - | 1-Amino-2,4-dibromoanthraquinone (B109406) | Quantitative | beilstein-journals.orgd-nb.info |

| 1-Methylaminoanthraquinone | Bromine | Acetic Acid/Propionic Acid, Hydrobromic Acid | 0-5°C | 1-Methylamino-4-bromoanthraquinone | - |

This table is not exhaustive and represents examples from the cited literature.

Oxidative bromination offers an alternative to using molecular bromine. Systems like hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) and meta-chloroperoxybenzoic acid-hydrobromic acid (m-CPBA-HBr) have been successfully employed for the bromination of aminoanthraquinones. colab.ws These methods are considered efficient and can provide good yields. researchgate.net For instance, the HBr-H₂O₂ or HBr-mCPBA system has been used to synthesize 2,4-dibromoanthraquinones from 1-aminoanthraquinone derivatives. colab.ws The use of m-CPBA as an oxidant has been noted to significantly accelerate the formation of bromoanthraquinones. colab.ws

Another novel oxidative bromination protocol utilizes nonanebis(peroxoic acid) for the bromination of deactivated aminoanthracene-9,10-diones, demonstrating broad scope and good conversion rates. researchgate.net

| Substrate | Oxidative System | Solvent | Temperature | Product | Yield | Reference |

| 1-Aminoanthraquinone derivatives | HBr – H₂O₂ or HBr – mCPBA | - | - | 2,4-Dibromoanthraquinones | Good | colab.ws |

| 1-(N-alkylamino)anthraquinones | HBr – H₂O₂ or HBr – mCPBA | - | - | 4-Bromo product | - | colab.ws |

| 1-Aminoanthracene-9,10-dione | Nonanebis(peroxoic acid)/KBr | Acetic Acid | Room Temperature | Brominated product | Good | researchgate.netbeilstein-journals.org |

This table provides a summary of findings and is not a complete list of all possible conditions.

Sulfonation and Subsequent Bromination Pathways

A widely used industrial route to produce specific bromoaminoanthraquinone derivatives, such as bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), involves a two-step process of sulfonation followed by bromination. beilstein-journals.orgwikipedia.org

In the "solvent method," 1-aminoanthraquinone is first sulfonated using chlorosulfonic acid in an inert solvent like nitrobenzene (B124822) to yield 1-aminoanthraquinone-2-sulfonic acid. beilstein-journals.org The resulting sulfonic acid is then brominated. beilstein-journals.org An alternative, the "oleum method" or "one-pot method," involves the sulfonation of 1-aminoanthraquinone with oleum (B3057394), followed by bromination in the same reaction vessel. beilstein-journals.org

The mechanism of bromination of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid has been studied, revealing that desulfonation to 1-aminoanthraquinone-2-sulfonic acid occurs first, followed by bromination to form bromaminic acid. researchgate.net This understanding has led to the development of optimized processes for the synthesis of bromaminic acid in high yield. researchgate.net

Advanced and Green Chemistry Approaches in Anthraquinone Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods for anthraquinone derivatives.

Catalytic Synthesis Protocols (e.g., Copper-catalyzed reactions)

Copper-catalyzed reactions have emerged as a valuable tool in the synthesis of aminoanthraquinone derivatives. researchgate.net These reactions, often referred to as Ullmann-type reactions, are used for C-N bond formation. researchgate.net For example, novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives have been synthesized through the copper-catalyzed Ullmann condensation of 2-substituted 1-amino-4-bromoanthraquinone derivatives with various amines. researchgate.net The development of green methodologies for the Ullmann reaction, focusing on C-N bond formation, is an active area of research. researchgate.net

The use of copper catalysts can be highly dependent on the specific molecules and anions present in the reaction medium. researchgate.net Research has also explored the use of copper-catalyzed reactions for the dehalogenation of halogenated aromatic compounds, which has potential applications in environmental remediation. mdpi.com

| Reactants | Catalyst | Reaction Type | Product | Reference |

| 2-Substituted 1-amino-4-bromoanthraquinone derivatives and various amines | Copper | Ullmann Condensation | 1-Amino-4-(ar)alkylaminoanthraquinone derivatives | researchgate.net |

| Aryl halides and N-nucleophiles | Copper or copper-based compounds | Dehalogenation/C-N coupling | Aryl amines | mdpi.com |

This table highlights the application of copper catalysis in the synthesis of anthraquinone derivatives.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govoatext.com In the synthesis of anthraquinone derivatives, microwave-assisted procedures have been successfully applied, particularly in coupling reactions.

The Ullmann condensation, a copper-catalyzed reaction crucial for forming C-N bonds, is significantly accelerated under microwave heating. For instance, the synthesis of 1-amino-4-arylaminoanthraquinone derivatives from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and various amines or anilines can be completed in as little as 2 to 20 minutes at 120°C. agya.info A specific example is the synthesis of the 2-naphthyl derivative (an analogue), which was achieved in just 5 minutes using a microwave-catalyzed Ullmann reaction in a phosphate (B84403) buffer with elemental copper as the catalyst. nih.gov

Another application involves the oxidative amination of precursor molecules. In the synthesis of bromaminic acid analogues, the conversion of a 1-amino-2-hydroxymethylanthraquinone derivative to the corresponding 1-amino-2-cyanoanthraquinone was optimized using microwave irradiation in the presence of iodine and aqueous ammonium (B1175870) hydroxide. beilstein-journals.org This demonstrates the utility of microwave assistance in facilitating key intermediate steps in the synthesis of complex anthraquinone structures.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Anthraquinone Analogues

| Reaction Type | Substrate | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ullmann Coupling | Bromaminic acid & anilines | Microwave, 120°C, Cu⁰ catalyst, phosphate buffer | 2–20 min | Not specified | agya.info |

| Ullmann Coupling | Bromaminic acid & 2-naphthylamine | Microwave, Phosphate buffer, Cu⁰ catalyst | 5 min | Not specified | nih.gov |

| Oxidative Amination | 1-Amino-4-bromo-2-hydroxymethylanthraquinone | Microwave, I₂, aq. NH₄OH | 30 min (stepwise addition) | Not specified | beilstein-journals.org |

Solvent-Free Methodologies for Enhanced Efficiency

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often simplifying product isolation. For the synthesis of substituted aminoanthraquinones, these methods have proven highly effective.

A notable example is the synthesis of 1-amino-2-methyl-4-arylaminoanthraquinone derivatives. nih.gov This procedure involves the reaction of 1-amino-4-bromo-2-methylanthraquinone (B1581509) with an appropriate arylamine without any solvent. The solid reactants, including potassium acetate (B1210297) and a copper(I) acetate catalyst, are ground together into a fine powder before being heated at 100-110°C. nih.gov This solvent-free approach is also applicable to reactions involving liquid amines, further broadening its utility. lookchem.com The absence of a solvent not only reduces environmental impact but can also enhance reaction rates and lead to high-purity products directly from the reaction mixture.

Table 2: Solvent-Free Synthesis of 1-Amino-2-methyl-4-arylaminoanthraquinone Derivatives

| Arylamine Reactant | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aniline | 5-24 h | 110°C | Not specified | nih.gov |

Control of Regioselectivity in Bromination and Amination

Achieving the desired substitution pattern (regioselectivity) is paramount in the synthesis of this compound and its isomers. The electronic properties of the amino group on the anthraquinone core direct incoming electrophiles, but precise control requires careful manipulation of reaction conditions.

Bromination: Direct bromination of 1-aminoanthraquinone can lead to a mixture of isomers, primarily the 2-bromo and 4-bromo products, along with di-substituted compounds like 1-amino-2,4-dibromoanthraquinone. tandfonline.comresearchgate.net The ratio of these products is highly dependent on the reaction conditions.

Research has shown that the addition of a mineral acid, such as hydrobromic acid (HBr), can significantly improve the selectivity for the 4-bromo isomer. tandfonline.comtandfonline.com In the absence of added acid, the HBr generated during the reaction protonates the starting amine, but the already brominated, less basic products are less likely to be protonated and can undergo further bromination. tandfonline.com Adding HBr at the start of the reaction increases the selectivity for the 4-bromo isomer over the 2-bromo isomer from a ratio of approximately 4.6:1 to 7.3:1. tandfonline.com This acid-aided approach leads to a cleaner reaction and improves the isolated yield of the desired 4-bromo product. tandfonline.com

Steric hindrance also plays a significant role. Larger substituents on the amino group or on the anthraquinone ring can block bromination at the adjacent 2-position, further favoring substitution at the 4-position. tandfonline.com For selective bromination at the 4-position to produce precursors for bromaminic acid, controlling the reaction by performing it at room temperature with the slow addition of a diluted bromine solution in a solvent like DMF has been reported to be crucial. beilstein-journals.orgnih.gov Conversely, obtaining 1-amino-2,4-dibromoanthraquinone can be achieved quantitatively by treating 1-aminoanthraquinone with excess bromine under acidic conditions. beilstein-journals.orgresearchgate.net

Amination: The introduction of an amino group is typically achieved via a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation, where a bromine atom on the anthraquinone ring is displaced by an amine. agya.infonih.gov The regioselectivity of amination is therefore controlled by the position of the bromine atom on the starting material. To synthesize 1-amino-4-arylaminoanthraquinone, one starts with 1-amino-4-bromoanthraquinone (or its 2-sulfonic acid derivative, bromaminic acid). agya.infonih.gov The reaction is catalyzed by copper species, and its success is crucial for the production of many anthraquinone dyes. researchgate.netmdpi.com The chemoselectivity of these reactions can be finely tuned; for instance, in the presence of a sulfonic acid group at the 2-position, the bromine at the 4-position is selectively replaced by the incoming amine. nih.gov

Purification and Isolation Techniques for High-Purity Compounds

Obtaining high-purity this compound and its analogues is essential for their use as dye intermediates and in other applications. A combination of techniques is often employed to separate the desired product from starting materials, isomers, and other byproducts. evitachem.com

Crystallization and Recrystallization: Crystallization is a fundamental technique for purifying solid organic compounds. evitachem.com The final product is often purified by recrystallization from a suitable solvent, such as pyridine. nih.gov The differing solubilities of isomers can be exploited for purification. For example, during the synthesis of 1-methylamino-4-bromoanthraquinone, the undesired 2-bromo isomer was found to be highly soluble in ethyl acetate, allowing for its complete removal during the work-up process, which significantly improved the purity of the final product. tandfonline.com

Filtration and Washing: A common and straightforward isolation method involves filtering the precipitated product from the reaction mixture. google.com The isolated solid is then typically washed with water or other solvents to remove residual acids, salts, and other soluble impurities. google.com

Chromatographic Methods: Chromatography is a powerful and widely used tool for the separation and purification of anthraquinone derivatives. evitachem.comkaznu.kz

Column Chromatography: This technique is frequently used for purification. evitachem.com For analogues like 1-amino-4-arylaminoanthraquinone dyes, column chromatography using reversed-phase C-18 silica (B1680970) gel is effective. The clear color difference between the starting materials (red/orange), byproducts, and the final blue products allows for easy visual monitoring of the separation. agya.info

Thin-Layer Chromatography (TLC): TLC is used for analyzing the purity of fractions and for developing separation methods. nih.gov Specific solvent systems have been developed for the effective separation of substituted anthraquinones. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is primarily an analytical technique to assess the purity of the final compound and monitor the progress of a reaction, but preparative HPLC can be used for purification. nih.govacademicjournals.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography method that avoids irreversible adsorption of the sample onto a solid matrix, making it highly efficient for separating and purifying compounds from complex mixtures. nih.gov

Extraction: Liquid-liquid extraction can be employed to separate compounds based on their differing solubilities in immiscible solvents. academicjournals.org For instance, crude anthraquinone dyes can be purified by extraction with dichloromethane (B109758) to remove impurities before further chromatographic steps. agya.info

Table 3: Summary of Purification Techniques for Anthraquinone Derivatives

| Technique | Application | Specific Example | Reference |

|---|---|---|---|

| Recrystallization | Final product purification | Recrystallization from pyridine | nih.gov |

| Solubility Difference | Isomer separation | Removal of soluble 2-bromo isomer with ethyl acetate | tandfonline.com |

| Column Chromatography | General purification | Separation on reversed-phase C-18 material | agya.info |

| Filtration/Washing | Initial product isolation | Isolation of precipitated 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) | google.com |

| Extraction | Pre-purification | Extraction with dichloromethane | agya.info |

Reactivity and Derivatization Pathways of 1 Amino 2 Bromoanthraquinone

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom at the 2-position of 1-amino-2-bromoanthraquinone is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to its role as a precursor in dye manufacturing.

Amination is a key reaction for producing a diverse range of anthraquinone (B42736) dyes. The bromine atom can be displaced by various primary and secondary amines, leading to the formation of new C-N bonds and, consequently, new dye structures with altered colors and properties. researchgate.netmdpi.com

A notable example is the synthesis of 1-amino-2-bromo-4-p-toluidinoanthraquinone (B1668949), which is derived from 1-aminoanthraquinone (B167232) through bromination and subsequent amination with p-toluidine (B81030). evitachem.com The amino group can act as a nucleophile, enabling further substitutions on the aromatic rings. evitachem.com This process is often catalyzed by copper compounds. researchgate.netmdpi.com For instance, the amination of brominated anthraquinone derivatives can be achieved using Cu powder or Cu(OAc)2 in an aqueous or alcoholic solution, often with the addition of an inorganic base like KOAc. mdpi.com Microwave heating has also been employed to facilitate these reactions. mdpi.com

The reaction of 1-amino-2,4-dibromoanthraquinone (B109406) with various amines under copper catalysis (Ullmann condensation) is a common method for synthesizing complex dye intermediates. researchgate.net For example, it can be reacted with a variety of alkyl-, aryl-, and aralkylamines to produce novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives. researchgate.net The reaction conditions, such as the use of a solvent, often depend on the physical state of the amine. researchgate.net

Furthermore, photo-amination of sodium 1-amino-4-bromoanthraquinone-2-sulphonate with ammonia (B1221849) or alkylamines in aerated aqueous alcohol can yield sodium 1-amino-4-alkylaminoanthraquinone-2-sulphonate. rsc.orgrsc.org

Table 1: Examples of Amination Reactions

| Reactant | Reagent | Product |

| 1-Amino-2,4-dibromoanthraquinone | p-toluidine | 1-Amino-2-bromo-4-p-toluidinoanthraquinone evitachem.com |

| Sodium 1-amino-4-bromoanthraquinone-2-sulphonate | Ammonia/Alkylamines | Sodium 1-amino-4-alkylaminoanthraquinone-2-sulphonate rsc.orgrsc.org |

The bromine atom in this compound can also be substituted by hydroxyl or alkoxy groups. Hydroxylation can be achieved by heating this compound in concentrated sulfuric acid in the presence of boric acid. google.com This reaction yields 1-amino-2-bromo-4-hydroxyanthraquinone (B89553), another important dye intermediate. google.comchemicalbook.com The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone can also be accomplished from 1-amino-2,4-dibromoanthraquinone using boric and sulfuric acids. chemicalbook.comgoogle.com

Etherification reactions introduce an ether linkage at the 2-position. While specific examples directly starting from this compound are less commonly detailed, the general principle of nucleophilic substitution of the bromo group by an alkoxide is a viable pathway for creating anthraquinone ethers.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. eie.grsioc-journal.cnsioc-journal.cn

Palladium catalysts are widely used to mediate cross-coupling reactions involving aryl halides. researchgate.netrsc.org These reactions offer a versatile platform for introducing a variety of organic moieties onto the anthraquinone core. colab.ws

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoanthraquinone with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is effective for creating C-C bonds and synthesizing arylated anthraquinone derivatives. researchgate.netcolab.ws

Heck Reaction: The Heck reaction couples the bromoanthraquinone with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of vinyl groups. colab.ws

Sonogashira Coupling: This reaction couples the bromoanthraquinone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated anthraquinone. eie.gr

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds and represents an alternative to the classical Ullmann condensation for amination reactions. researchgate.netnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |

Copper-catalyzed reactions, particularly Ullmann-type condensations, are classic and still widely used methods for forming C-N, C-O, and C-S bonds with aryl halides. researchgate.netmdpi.com These reactions are particularly important in the synthesis of anthraquinone dyes. researchgate.netresearchgate.net

The Ullmann condensation typically involves the reaction of the bromoanthraquinone with an amine, alcohol, or thiol in the presence of a copper catalyst (e.g., CuI, Cu2O, or copper powder) and a base, often at elevated temperatures. researchgate.netmdpi.com Microwave irradiation can be used to accelerate these reactions. mdpi.comresearchgate.net For example, the reaction of 1-amino-2,4-dibromoanthraquinone with various amines is a key step in producing a range of dyes. researchgate.net

Transformations Involving the Amino Group

The amino group at the 1-position of the anthraquinone core also participates in various chemical transformations, although reactions at the bromine center are more commonly the focus for derivatization.

The amino group can act as a nucleophile, allowing for further electrophilic substitution on the aromatic rings. evitachem.com It can also be a site for acylation, alkylation, or diazotization followed by subsequent replacement reactions. For instance, the amino group can be diazotized with nitrous acid to form a diazonium salt, which can then be hydrolyzed to the corresponding hydroxy derivative. google.com Additionally, the amino group can be converted to an isocyanide derivative by treatment with chloroform. google.com

In some synthetic pathways, the amino group is introduced after modifications at other positions. For example, 1-aminoanthraquinone itself can be synthesized from anthraquinone-1-sulfonic acid by reaction with ammonia. google.com

Acylation and Sulfonylation of the Amino Moiety

The amino group in the 1-position of the anthraquinone scaffold is readily susceptible to acylation and sulfonylation reactions. These transformations are crucial for modifying the electronic properties of the molecule and for introducing functionalities that can serve as handles for further derivatization.

Acylation: The acylation of the amino group in anthraquinone derivatives is a common strategy. For instance, in a related compound, 1-aminoanthraquinone is acylated with benzoyl chloride in nitrobenzene (B124822). This reaction proceeds at elevated temperatures (130–160°C) and can achieve yields exceeding 99%. vulcanchem.com This acylation step is often performed prior to other reactions, such as bromination, to yield compounds like N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide. vulcanchem.com The benzoylamino group introduces significant steric hindrance and alters the electronic landscape of the molecule. vulcanchem.com

Sulfonylation: Sulfonation of 1-aminoanthraquinone is a key industrial process, typically targeting the 2-position to produce 1-aminoanthraquinone-2-sulfonic acid. beilstein-journals.orgnih.gov This intermediate is pivotal in the synthesis of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). beilstein-journals.orgnih.govresearchgate.net The sulfonation can be achieved using oleum (B3057394) or chlorosulfonic acid in an inert solvent like nitrobenzene. beilstein-journals.orgnih.govgoogle.com The sulfonic acid group at the 2-position is an easily removable group, which can be substituted, for example, by a bromine atom. beilstein-journals.orgnih.gov

A common industrial route, known as the "one-pot method," involves the sulfonation of 1-aminoanthraquinone with oleum, followed by bromination in the same reaction vessel. beilstein-journals.orgnih.gov An advanced synthetic approach integrates sulfonation, desulfonation, and bromination in a single process using fuming sulfuric acid (oleum). In this method, after initial sulfonation which may produce disulfonated by-products, water is added to adjust the sulfuric acid concentration, and the mixture is heated to selectively convert these by-products into the desired monosulfonated active ingredient, 1-aminoanthraquinone-2-sulfonic acid, before proceeding to bromination.

Diazotization and Subsequent Chemical Transformations

The primary amino group of 1-aminoanthraquinone derivatives can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents onto the anthraquinone core.

The diazotization is typically carried out by treating the aminoanthraquinone with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form a stable diazonium salt intermediate. researchgate.net This intermediate can then undergo various transformations. For example, the diazonium group can be substituted with iodide under classical conditions. colab.ws It can also be used in Meerwein reactions for the arylation of unsaturated compounds, where the diazonium salt reacts with alkenes to form C-C bonds. colab.ws

Furthermore, diazonium salts of anthraquinones serve as precursors for introducing carbon-containing groups through radical processes. colab.ws In a specific application, the diazonium salt prepared from a 1-aminoanthraquinone derivative was used to synthesize azo derivatives by coupling with o-Salicyladehyde. researchgate.net The resulting azo compound could be further modified to create different Schiff bases. researchgate.net Reductive removal of the amino group via diazotization followed by reduction with zinc dust in ethanol (B145695) provides a convenient method for synthesizing deaminated anthraquinone derivatives. researchgate.net

Multi-Step Functionalization and Synthesis of Complex Anthraquinone Derivatives

This compound and its related precursors are fundamental building blocks for the synthesis of complex, polyfunctional anthraquinone derivatives, which are of interest as dyes and biologically active molecules. beilstein-journals.orgresearchgate.net

A significant body of research focuses on the synthesis of analogues of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), an important precursor for dyes and pharmacologically active compounds. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The strategy often involves introducing various substituents at the 2-position of the 1-aminoanthraquinone core, followed by selective bromination at the 4-position. beilstein-journals.orgresearchgate.net For example, 1-aminoanthraquinone can be converted to its 2-hydroxymethyl derivative, which can then be oxidized to the corresponding carbaldehyde or carboxylic acid, or converted to a nitrile. beilstein-journals.orgresearchgate.netresearchgate.net These 2-substituted derivatives are then brominated using bromine in DMF to yield the target 1-amino-4-bromo-2-substituted-anthraquinones in high yields. beilstein-journals.orgresearchgate.netresearchgate.net

The Ullmann condensation reaction is another powerful tool for the multi-step functionalization of haloanthraquinones. researchgate.net Novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives have been synthesized via the copper-catalyzed Ullmann condensation of 2-substituted 1-amino-4-bromoanthraquinones with a variety of amines. researchgate.net The reaction conditions, including the use of a solvent, depend on the physical state of the amine and the nature of the substituent at the 2-position. researchgate.net

The synthesis of more intricate structures, such as marmycin A analogues, has been achieved through multi-step sequences involving the introduction of an aminosugar moiety to the anthraquinone core via an Ullmann reaction to displace a trifluoromethanesulfonic group. colab.ws This is followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization to form a C-C bond between the aminosugar and the anthraquinone framework. colab.ws

The following table summarizes the synthesis of various 2-substituted 1-amino-4-bromoanthraquinone derivatives. beilstein-journals.org

| Starting Material | Reagents and Conditions | 2-Substituent | Product | Yield (%) |

| 1-Amino-2-hydroxymethylanthraquinone | Br₂, DMF, rt | -CH₂OH | 1-Amino-4-bromo-2-hydroxymethylanthraquinone | High |

| 1-Amino-2-formylanthraquinone | Br₂, DMF, rt | -CHO | 1-Amino-4-bromo-2-formylanthraquinone | High |

| 1-Amino-2-carboxyanthraquinone | Br₂, DMF, rt | -COOH | 1-Amino-4-bromo-2-carboxyanthraquinone | High |

| 1-Amino-2-cyanoanthraquinone | Br₂, DMF, rt | -CN | 1-Amino-4-bromo-2-cyanoanthraquinone | High |

| 1-Amino-2-tetrazolylanthraquinone | Br₂, DMF, rt | -Tetrazole | 1-Amino-4-bromo-2-tetrazolylanthraquinone | High |

Mechanistic Investigations of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling product distribution in the synthesis of anthraquinone derivatives.

One important mechanistic study focused on the bromination of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid. researchgate.net It was demonstrated that this reaction proceeds through a de-sulfonation step to first form 1-aminoanthraquinone-2-sulfonic acid, which is then brominated to yield bromaminic acid. researchgate.net This finding was instrumental in developing an optimized process for the synthesis of bromaminic acid with high yield and quality by controlling the reaction conditions to favor the desulfonation-bromination sequence. researchgate.net

The mechanism of the Ullmann condensation reaction of haloanthraquinones with amines has also been a subject of investigation. researchgate.netoup.com It has been noted that copper-catalyzed reactions are highly variable and their mechanisms can differ depending on the specific molecules and anions present in the reaction medium. researchgate.net

In the realm of photochemical reactions, the mechanism of the photoamination of sodium 1-amino-4-bromoanthraquinone-2-sulfonate has been explored. oup.comcapes.gov.br The proposed mechanism involves the formation of an exciplex between the excited anthraquinone derivative and ground-state oxygen, which is then followed by a nucleophilic attack of the amine. oup.com The quantum yield of this photoamination was found to be dependent on both the partial pressure of oxygen and the concentration of the amine. oup.comcapes.gov.br

Advanced Spectroscopic and Structural Elucidation of 1 Amino 2 Bromoanthraquinone and Its Functionalized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 1-amino-2-bromoanthraquinone and its derivatives. evitachem.combeilstein-journals.orgresearchgate.net Through various NMR techniques, the precise arrangement of atoms within the molecule can be determined. evitachem.combeilstein-journals.orgresearchgate.net

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netchemicalbook.comchemicalbook.com For instance, in a study of 1-amino-2-methyl-4-bromoanthraquinone, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons and the methyl group. rsc.org Similarly, ¹³C NMR data is available for related compounds like 1-aminoanthraquinone (B167232) and 1-amino-2,4-dibromoanthraquinone (B109406). chemicalbook.comnih.govnih.gov

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between atoms. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, helping to identify adjacent protons in the molecular structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H bonds. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the complete carbon skeleton and assigning substituents. sdsu.eduyoutube.com

These techniques have been successfully used to characterize various functionalized anthraquinone (B42736) derivatives. researchgate.netnih.govebi.ac.uk For example, the structures of new 4-substituted 9,10-anthraquinones synthesized from bromaminic acid were confirmed using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Table 1: Representative ¹H NMR Data for an Anthraquinone Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.24 | s | 3H | 2-CH₃ |

| 2.32 | s | 3H | 4'-CH₃ |

| 7.20 | dm | 2H | C2'H, C6'H or C3'H, C5'H |

| 7.24 | dm | 1H | C2'H, C6'H or C3'H, C5'H |

| 7.37 | s | 1H | C3H |

| 7.80-7.84 | m | 2H | C6H, C7H |

| 8.25-8.28 | m | 2H | C5H, C8H |

| 12.26 | s | 1H | NH |

Data for 1-Amino-2-methyl-4-(4-methylphenylamino)anthraquinone in DMSO-d₆. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. beilstein-journals.orgresearchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. beilstein-journals.orgrsc.orgmdpi.com This technique is crucial for confirming the identity of newly synthesized compounds. For example, the high-resolution electrospray ionization mass spectrometry (HRESIMS) of 1-methylamino-4-bromoanthraquinone showed an m/z of 315.9958 [M+H]⁺, which is very close to the calculated value of 315.9973 for C₁₅H₁₁BrNO₂. rsc.org Similarly, HRMS has been used to identify various other anthraquinone derivatives. beilstein-journals.orgnih.govresearchgate.net

Table 2: HRMS Data for Selected Anthraquinone Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-Methylamino-4-bromoanthraquinone | C₁₅H₁₁BrNO₂ | 315.9973 | 315.9958 | rsc.org |

| 1-Amino-2-methyl-4-bromoanthraquinone | C₁₅H₉BrNO₂ | 314.9895 | 314.9903 [M]⁺ | rsc.org |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. semanticscholar.org This method is particularly useful for confirming the structure of complex molecules and for identifying unknown compounds. The fragmentation patterns provide a fingerprint that can be used to elucidate the connectivity of atoms within the molecule. semanticscholar.org For instance, the analysis of sulfonated anthraquinone dyes by ESI-MS/MS has been used to investigate their characteristic fragmentation patterns. semanticscholar.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. sdsu.edu

FTIR Spectroscopy has been used to characterize 1-amino-2-methyl-4-bromoanthraquinone, with notable peaks observed at 3410 cm⁻¹ (N-H stretching), 1665 cm⁻¹ (C=O stretching), and various other peaks corresponding to the anthraquinone core. rsc.org The presence of specific functional groups in derivatives, such as the sulfonate group in polymeric dyes, can also be confirmed by characteristic peaks in the FTIR spectrum. rsc.org

Raman Spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the skeletal vibrations of the anthraquinone framework. researchgate.neticrc.ac.ir For example, Raman spectra of multi-walled carbon nanotubes functionalized with anthraquinone derivatives show characteristic G and D bands that provide information about the graphitic structure and defects. icrc.ac.ir Studies on 1-aminoanthraquinone have utilized femtosecond stimulated Raman spectroscopy to observe ultrafast intramolecular charge transfer dynamics. mdpi.com

Table 3: Key FTIR Absorption Bands for an Anthraquinone Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3410 | N-H stretching |

| 1665 | C=O stretching (quinone) |

| 1607, 1552, 1536 | Aromatic C=C stretching |

| 1268 | C-N stretching |

| 718 | C-Br stretching |

Data for 1-Amino-2-methyl-4-bromoanthraquinone. rsc.org

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure

Electronic absorption (UV-Vis) and photoluminescence (fluorescence) spectroscopy are used to investigate the electronic transitions and excited-state properties of this compound and its derivatives. sdsu.eduvulcanchem.com

UV-Vis Spectroscopy reveals the wavelengths at which a molecule absorbs light, providing information about its electronic structure. The maximum absorption wavelength (λmax) is influenced by the substituents on the anthraquinone core. For example, grafting anthraquinone intermediates onto a polymer resulted in a red-shift of the maximum absorption wavelength. rsc.org The UV-Vis spectrum of a derivative, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthraquinone, shows absorption maxima at 248 nm, 340 nm, and 480 nm. vulcanchem.com

Photoluminescence Spectroscopy provides insights into the emissive properties of the molecules from their excited states. For instance, amino-substituted anthraquinone derivatives exhibit fluorescence emission, and the characteristics of this emission are dependent on the substitution pattern. ifmmi.com

Table 4: UV-Vis Absorption Data for Anthraquinone Derivatives

| Compound/Intermediate | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|

| Intermediate I | 489 nm | rsc.org |

| Intermediate II | 505 nm | rsc.org |

| Intermediate III | 405 nm | rsc.org |

| Intermediate IV | 414 nm | rsc.org |

Applications in Advanced Materials Science and Technology

Design and Synthesis of Novel Anthraquinone (B42736) Dyes and Pigments

1-Amino-2-bromoanthraquinone is a key intermediate in the synthesis of a wide array of anthraquinone-based dyes and pigments. researchgate.netchemicalbook.com The presence of the bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups to modify the color and properties of the final dye molecule. evitachem.combeilstein-journals.org The synthesis of these dyes often involves the condensation of this compound with different amines. upb.ro

For instance, the reaction of this compound with p-toluidine (B81030) is a step in the synthesis of certain dye intermediates. evitachem.com Similarly, it can be used to produce 1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone, which is a precursor for various disperse, active, and vat dyes. chemicalbook.com The versatility of this compound as a precursor is further highlighted by its use in creating analogues of bromaminic acid, another important intermediate in dye synthesis. beilstein-journals.orgresearchgate.net

Dyes derived from this compound exhibit a range of colors, often in the violet to blue part of the spectrum. upb.rogoogle.com The specific color of the resulting dye is dependent on the nature of the substituent introduced by replacing the bromine atom. The inherent stability of the anthraquinone structure contributes to the good fastness properties of these dyes. upb.roiarc.fr

Anthraquinone dyes are known for their brightness and excellent lightfastness. iarc.frwikipedia.org This makes them highly desirable for applications where color stability is crucial. The introduction of different functional groups through reactions with this compound allows for the fine-tuning of these properties to meet the demands of various applications. For example, dyes synthesized from its derivatives have been shown to possess good wash and rub fastness. researchgate.net

A notable characteristic of some dyes derived from this compound is their vibrant color. For example, 1,4-diamino-2-bromoanthraquinone, a related compound, is noted for its bright red color. lookchem.com The ability to produce a wide palette of stable and brilliant colors underscores the importance of this compound in the dye industry.

The excellent properties of dyes derived from this compound make them highly valuable in the textile and coatings industries. evitachem.comiarc.fr In the textile industry, these dyes are used for coloring a variety of fibers, including cotton, wool, and cellulose (B213188) acetate (B1210297). iarc.fr Their good fastness ensures that the colors remain vibrant even after repeated washing and exposure to light. iarc.fr

The versatility of this compound as an intermediate allows for the production of a wide range of dyes suitable for different textile applications. For example, it is a precursor in the synthesis of disperse dyes, which are used for dyeing polyester (B1180765) fibers. evitachem.com

In the coatings industry, pigments derived from this compound are used to impart color to paints, inks, and plastics. evitachem.comlookchem.com The stability and lightfastness of these pigments are critical for ensuring the longevity of the color in these applications. The ability to produce a variety of colors with high performance characteristics makes this compound a significant contributor to the range of colorants available to these industries.

Organic Electronics and Optoelectronic Materials

The applications of this compound and its derivatives extend beyond traditional dyes and pigments into the realm of organic electronics and optoelectronics. colab.ws The anthraquinone core possesses inherent electronic properties that make it a suitable candidate for use in various electronic devices. The ability to functionalize the anthraquinone structure through reactions involving the bromo and amino groups allows for the tuning of these electronic properties for specific applications.

Derivatives of anthraquinone are being explored for their potential in creating organic semiconductors, photocatalysts, and photovoltaic elements. colab.ws The unique spectral and redox properties of the anthraquinone system are key to their utility in these advanced materials. colab.ws

Anthraquinone derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). The strong electron-accepting nature of the quinone groups can help in creating materials with good electron transport properties, which is crucial for efficient OLED performance. arborpharmchem.com Furthermore, the high thermal stability of the anthraquinone structure is beneficial for the long-term operational stability of OLED devices. arborpharmchem.com While direct applications of this compound in OLEDs are not extensively documented in the provided results, the exploration of other bromoanthraquinone derivatives, such as 1-Bromoanthraquinone and 2-Bromoanthraquinone (B1267325), as OLED intermediate materials suggests the potential of this class of compounds in OLED technology. mascotchem.comchemicalbook.com

The electronic properties of anthraquinone derivatives also make them promising candidates for use in organic photovoltaic (OPV) cells. Their ability to absorb light and participate in electron transfer processes is key to their potential in converting light into electricity. Research has shown that organic solar cells incorporating anthraquinone derivatives can exhibit improved power conversion efficiencies due to enhanced light absorption and charge carrier mobility. Although specific studies focusing on this compound in OPV cells were not found in the search results, the general potential of anthraquinone-based materials in this field is an active area of research.

Anthraquinone derivatives have been explored for their use as organic semiconductors in organic field-effect transistors (OFETs). The performance of these devices depends on the ability of the organic material to transport charge carriers efficiently. The molecular structure of anthraquinones can be modified to optimize their charge transport properties. For instance, a derivative of 2-bromoanthraquinone has been used in an OFET, demonstrating the potential of this class of compounds in transistor applications. lookchem.com The ability to synthesize a variety of derivatives from precursors like this compound opens up possibilities for developing new and improved organic semiconductors for OFETs.

Chemical Sensors and Probes (Non-Biological Targets)

Chemo-sensor Development for Metal Ion Detection

Derivatives of aminoanthraquinones have been successfully developed as chemosensors for the detection of various metal ions. nih.gov The strategic placement of the amino group on the anthraquinone ring is critical for establishing a pathway for internal charge transfer (ICT), which governs the photophysical properties of the molecule. The development of sensors from this compound would typically involve a nucleophilic substitution reaction at the C-2 position, replacing the bromine atom with a chelating ligand designed to selectively bind specific metal ions.

For instance, a polyamine chain or a crown ether moiety could be installed at the C-2 position. Upon coordination with a metal cation, the lone pair electrons of the amino group at C-1 and the newly introduced chelating group would be engaged. This interaction significantly alters the ICT character of the molecule, resulting in a noticeable shift in the UV-visible absorption or fluorescence emission spectrum. This mechanism forms the basis for both colorimetric "naked-eye" detection and more sensitive fluorometric quantification. researchgate.netnih.gov

Research on closely related aminoanthraquinone-based Schiff base derivatives has demonstrated efficient visual detection and quantification of copper (Cu²⁺) and nickel (Ni²⁺) ions in buffered aqueous solutions. nih.gov The complexation of these ions induces a distinct color change, allowing for straightforward qualitative analysis.

Table 1: Representative Performance of Aminoanthraquinone-Based Metal Ion Sensors This table presents data from sensors derived from the general aminoanthraquinone scaffold to illustrate typical performance, as specific data for this compound derivatives is not extensively documented.

| Sensor Derivative Class | Target Ion | Detection Method | Limit of Detection (LOD) | Source |

| Anthraquinone-Schiff Base | Cu²⁺ | Colorimetric / Fluorometric | 8.95 x 10⁻⁸ M | rsc.org |

| 1,2-Diaminoanthraquinone | S²⁻ (sequential to Cu²⁺) | Colorimetric / Fluorometric | 1.36 x 10⁻⁷ M | rsc.org |

Optical Sensor Design for Specific Chemical Analytes

Beyond metal ions, the this compound structure can be adapted to create optical sensors for other specific non-biological chemical analytes. The design strategy remains centered on the functionalization of the anthraquinone core to introduce a reactive or binding site that can interact selectively with the target molecule.

For example, the amino group at the C-1 position can be modified, or the bromine at C-2 can be substituted with a group that reacts specifically with a class of compounds. This reaction would transform the chemical structure of the sensor, leading to a distinct optical response. A study utilizing 1-amino-4-hydroxy-9,10-anthraquinone demonstrated its capacity to act as a UV-visible and fluorescence sensor for various substituted acyl chlorides and nitrobenzene-sulfonyl chlorides. researchgate.net In this case, the interaction between the sensor and the analyte leads to a measurable change in the absorption or emission spectrum, enabling detection. researchgate.net

A hypothetical sensor derived from this compound could be designed to detect hazardous anions, such as cyanide or fluoride, by introducing a receptor with an anion binding site (e.g., a urea (B33335) or thiourea (B124793) group) at the C-2 position. The binding of the anion through hydrogen bonding would deprotonate the receptor, modulating the ICT process within the anthraquinone system and generating a colorimetric or fluorometric signal.

Table 2: Examples of Anthraquinone Derivatives as Optical Sensors for Non-Metallic Analytes This table showcases the versatility of the anthraquinone scaffold in detecting various chemical species, providing a model for the potential applications of this compound derivatives.

| Sensor Precursor | Target Analyte | Sensing Principle | Observed Change | Source |

| 1-Amino-4-hydroxyanthraquinone | 2-Bromobenzene-sulfonyl chloride | UV-visible Spectroscopy | Change in absorption spectrum | researchgate.net |

| 1-Amino-4-hydroxyanthraquinone | 4-Bromobenzene-sulfonyl chloride | Fluorescence Spectroscopy | Change in fluorescence emission | researchgate.net |

| 1-Amino-4-hydroxyanthraquinone | 4-Nitrobenzene-sulfonyl chloride | Voltammetry | Change in redox potential | researchgate.net |

The adaptability of the this compound molecule, owing to its reactive bromine and amino functional groups, makes it a valuable and promising platform for the future development of highly selective and sensitive optical sensors for a wide array of non-biological targets. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of molecules like 1-Amino-2-bromoanthraquinone. und.edu DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G**), can accurately model molecular structures and predict a range of properties. researchgate.netnih.govnih.gov These studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

The core principle of DFT is to calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules. For this compound, DFT is used to determine the optimized molecular geometry, which corresponds to the most stable arrangement of its atoms, and to calculate its vibrational frequencies, electronic transitions, and various reactivity descriptors. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. wikipedia.orgresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. wikipedia.orgresearchgate.net For anthraquinone (B42736) and its derivatives, the HOMO-LUMO gap influences their color, electrochemical behavior, and potential as functional materials. researchgate.net DFT calculations allow for the precise determination of these orbital energies and the visualization of their electron density distributions. For instance, in related aminoanthraquinones, the HOMO is typically localized over the amino group and the adjacent aromatic ring, while the LUMO is distributed across the quinone system with the carbonyl groups. This distribution is critical for intramolecular charge-transfer transitions, which are responsible for the color of these dyes. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 | DFT/B3LYP researchgate.net |

| 1-Aminoanthraquinone (B167232) | -5.85 | -2.90 | 2.95 | DFT/B3LYP/6-31++G** researchgate.net |

| Generic Anthraquinone Derivative | -6.15 | -3.25 | 2.90 | DFT researchgate.net |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, this includes predicting its vibrational (FT-IR and Raman) spectra. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, researchers can assign the observed spectral bands to specific molecular motions, such as C=O stretching, N-H bending, or C-Br stretching. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, primarily between the HOMO and LUMO. nii.ac.jp These calculations help explain the color of anthraquinone dyes and how it is affected by substituents like the amino and bromo groups. researchgate.netnii.ac.jp

Computational electrochemistry using DFT also allows for the prediction of redox potentials. sdu.dk The reduction potential of quinones is a critical property, especially in applications like batteries or biological systems. DFT can model the one- or two-electron reduction of the anthraquinone core. The calculations show that electron-donating groups (like -NH2) and electron-withdrawing groups (like -Br) have opposing effects on the LUMO energy level and, consequently, on the redox potential. sdu.dk Generally, electron-donating groups lower the redox potential, while electron-withdrawing groups increase it. sdu.dk These theoretical predictions are invaluable for designing new anthraquinone derivatives with specific electrochemical properties. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations. dntb.gov.ua In an MD simulation, the atoms in a system are treated as classical particles, and their motions are governed by Newton's laws, with forces calculated from a molecular mechanics force field. researchgate.net

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This includes analyzing the rotation around the C-N bond of the amino group and the planarity of the anthraquinone skeleton. Such simulations can reveal the most stable conformations in different environments (e.g., in a vacuum, in a solvent, or adsorbed on a surface) and the energy barriers between them. researchgate.net

MD is particularly powerful for studying intermolecular interactions. For example, simulations can model how multiple this compound molecules aggregate in the solid state, providing details about crystal packing and π-π stacking interactions. rsc.org It can also be used to simulate the interaction of the dye molecule with solvent molecules or with polymer chains, which is crucial for understanding the dyeing process in the textile industry. By analyzing the trajectories of the atoms over time, one can calculate properties like radial distribution functions to understand solvation shells or binding free energies to quantify the strength of interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. nih.gov This method is based on the principle that the properties of a chemical compound are determined by its molecular structure. nih.gov In QSPR, mathematical models are developed by finding a statistical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property.

For the rational design of new dyes based on the this compound scaffold, QSPR could be a highly effective tool. A typical QSPR study would involve:

Dataset Creation : Assembling a series of related anthraquinone derivatives with known experimental data for a specific property (e.g., absorption wavelength, dye-fiber binding affinity, or redox potential).

Descriptor Calculation : Using software to calculate a large number of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building : Employing statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Validation : Rigorously testing the model's predictive power on an external set of molecules not used in the model-building process.

Once a validated QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized this compound derivatives. This allows chemists to screen virtual libraries of compounds and prioritize the synthesis of candidates with the most promising properties, accelerating the design and discovery process. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, methods like DFT can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. smu.edu

For reactions involving this compound, computational approaches can be used to:

Investigate Synthesis Pathways : Model the step-by-step mechanism of its synthesis, for example, the bromination and amination of an anthraquinone precursor. This involves locating the transition state for each elementary step and calculating the activation energy, which determines the reaction rate.

Analyze Degradation Pathways : Study the mechanisms of its degradation under various conditions (e.g., photochemical or oxidative degradation). This is important for assessing the environmental fate and stability of the dye.

Explore Electrochemical Reactions : As seen in studies of related compounds, computations can clarify the mechanism of electrochemical reduction. For instance, they can determine whether the reduction proceeds via a two-step (EE) mechanism or an ECE mechanism, where a chemical step occurs between two electron transfers. researchgate.net

By calculating the intrinsic reaction coordinate (IRC), which traces the lowest energy path from a transition state down to the reactants and products, chemists can confirm that a calculated transition state correctly connects the intended species. smu.edu This detailed, atomistic-level understanding of reaction pathways is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in chemical processes involving this compound.

Environmental Fate and Degradation Studies Excluding Ecotoxicology

Biodegradation Pathways by Microorganisms

While specific studies on the biodegradation of 1-Amino-2-bromoanthraquinone are limited, research on structurally similar anthraquinone (B42736) dyes, particularly 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABAS), provides significant insights into the plausible microbial degradation pathways. Bacteria from the genus Sphingomonas have demonstrated a notable capability to metabolize and decolorize such compounds. nih.gov

Under aerobic conditions, the initial step in the bacterial degradation of anthraquinone dyes often involves enzymatic actions that target the chromophore. nih.gov For analogous compounds like ABAS, bacteria such as Sphingomonas xenophaga and Sphingomonas herbicidovorans are known to initiate degradation. researchgate.net The process typically involves a series of reduction and oxidation reactions.

The proposed degradation pathway for ABAS by Sphingomonas species begins with the enzymatic breakdown of the parent molecule. This leads to the formation of several intermediate metabolites. Key identified metabolites from the degradation of this analogue include phthalic acid, and either 2-amino-3-hydroxy-5-bromobenzenesulfonic acid or 2-amino-4-hydroxy-5-bromobenzenesulfonic acid. researchgate.net The formation of these intermediates indicates that the microbial action involves hydroxylation and cleavage of the anthraquinone core. Another potential intermediate is a dimer formed through the autoxidation of 2-amino-3-hydroxy-5-bromobenzenesulfonic acid.

The table below summarizes the key metabolites identified in the aerobic degradation of the closely related compound, 1-amino-4-bromoanthraquinone-2-sulfonic acid.

Table 1: Identified Metabolites in the Aerobic Degradation of an Anthraquinone Analogue

| Parent Compound Analogue | Metabolite | Degradation Step |

|---|---|---|

| 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABAS) | 2-amino-3-hydroxy-5-bromobenzenesulfonic acid | Initial hydroxylation and cleavage |

| 2-amino-4-hydroxy-5-bromobenzenesulfonic acid | Alternative initial hydroxylation and cleavage | |

| Phthalic acid | Result of ring cleavage |

Following the initial formation of metabolites, the biodegradation process proceeds to the cleavage of the aromatic rings. The identification of phthalic acid as a metabolite in the degradation of the analogue ABAS is strong evidence of the cleavage of one of the benzene (B151609) rings of the anthraquinone structure. researchgate.net

This ring-opening is a critical step towards complete mineralization. Under aerobic conditions, microorganisms can further break down these simpler aromatic compounds into aliphatic molecules. frontiersin.org These smaller organic molecules can then be utilized by bacteria as carbon and energy sources, ultimately leading to their complete decomposition into carbon dioxide (CO₂), water (H₂O), and inorganic ions, a process known as mineralization. nih.gov The complete aerobic degradation pathway ensures the removal of the pollutant from the environment without the accumulation of persistent, smaller organic fragments.

Photodegradation under Environmental Conditions

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. The photodegradation of this compound can occur through direct photolysis or indirect photosensitization. Studies on the photo-induced toxicity of various anthraquinone derivatives, including this compound, have shown that while the compound can be relatively stable under visible light over a 48-hour period, it has the potential to generate reactive oxygen species (ROS) through photosensitization. researchgate.net

The generation of ROS, such as singlet oxygen, occurs when the dye absorbs light energy and transfers it to molecular oxygen. researchgate.net These highly reactive species can then contribute to the degradation of the dye itself or other organic matter in the water. However, direct photolysis of similar anthraquinone dyes, such as Reactive Blue 19, by UV radiation alone has been observed to be a slow process, suggesting that photosensitization may be a more significant pathway for its transformation in the environment. researchgate.net

Chemical Degradation in Wastewater Treatment Analogues

In engineered wastewater treatment systems, chemical degradation through Advanced Oxidation Processes (AOPs) is a highly effective method for removing persistent organic pollutants like anthraquinone dyes. uow.edu.aumdpi.com These processes generate powerful hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules, leading to their mineralization. omu.edu.tr

Studies on analogues such as ABAS and Reactive Blue 19 demonstrate the efficacy of various AOPs. ajol.infokisti.re.kr

TiO₂/UV/H₂O₂: This system uses titanium dioxide as a photocatalyst with UV light and hydrogen peroxide to generate hydroxyl radicals.

TiO₂/UV/KBrO₃: This process utilizes potassium bromate (B103136) as an electron acceptor to enhance the photocatalytic degradation.

TiO₂/UV/O₃: The combination of photocatalysis with ozonation, known as photocatalytic ozonation, has been shown to be particularly effective, significantly improving the mineralization rate of biodegradation products. kisti.re.kr

In a combined biological and chemical treatment system for ABAS, an AOP treatment step (TiO₂/UV/O₃) applied to the effluent from a bioreactor achieved over 90% Total Organic Carbon (TOC) removal. kisti.re.kr This indicates a high degree of mineralization. The process also resulted in the release of bromide (Br⁻) and sulfate (B86663) (SO₄²⁻) ions, demonstrating the breakdown of the parent molecule. kisti.re.kr

The table below presents the efficiency of different AOPs in removing TOC from wastewater containing the analogue compound 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABAS).

Table 2: Efficiency of Advanced Oxidation Processes on an Anthraquinone Analogue (ABAS)

| Advanced Oxidation Process | Parameter | Efficiency | Treatment Time |

|---|---|---|---|

| TiO₂/UV/O₃ | TOC Removal | 91.5% | 2 hours |

| TiO₂/UV/O₃ | Br⁻ Release | 84.5% | 2 hours |

| TiO₂/UV/O₃ | SO₄²⁻ Release | 80.2% | 2 hours |

Analytical Methodologies for Environmental Monitoring (Non-Biological Matrices)

Effective monitoring of this compound in non-biological environmental matrices such as water and soil is essential for assessing its distribution and fate. The primary analytical techniques used for the determination of anthraquinone dyes are based on chromatography. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely employed method for the analysis of anthraquinones. chemrevlett.com The technique offers excellent separation and quantification capabilities.

Columns: Reversed-phase columns, such as C18, are commonly used.

Mobile Phases: A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape. chemrevlett.comresearchgate.net

Detectors: UV-Visible or Diode Array Detectors (DAD) are standard for detection, as anthraquinones possess strong chromophores. researchgate.net For more definitive identification and structural elucidation of transformation products, HPLC is often coupled with Mass Spectrometry (MS), particularly with electrospray ionization (ESI). researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of anthraquinones. chemrevlett.commdpi.com HPTLC allows for rapid screening of multiple samples and can be coupled with MS for identification. mdpi.com

Sample preparation for environmental matrices typically involves an extraction step to isolate and concentrate the analyte from the sample. For water samples, solid-phase extraction (SPE) is a common technique, while for soil and sediment, solvent extraction methods are employed.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Derivatization

The functionalization of the 1-Amino-2-bromoanthraquinone core is critical for tuning its properties and creating more complex, tailored molecules. While traditional methods have been effective, emerging research is focusing on more sophisticated and efficient synthetic strategies.

A key area of development is the application of modern cross-coupling reactions to introduce a wide array of functional groups at the bromine-substituted position. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. For instance, the introduction of a 4-substituted styryl moiety into the anthraquinone (B42736) core has been explored to prepare analogues of the dye Disperse Violet 17, which is based on a this compound structure. colab.ws Optimal conditions for this transformation have been identified using palladium acetate (B1210297) (Pd(OAc)₂) and the ligand P(o-Tol)₃. colab.ws

Copper-catalyzed reactions also represent a promising avenue for the derivatization of this compound. nih.gov These methods are often more cost-effective and environmentally friendly than their palladium-catalyzed counterparts. The development of novel copper-based catalytic systems could enable a broader range of functionalizations, including aminations, etherifications, and thioetherifications, under milder reaction conditions.

The following table summarizes potential cross-coupling reactions for the derivatization of this compound:

Table 1: Potential Cross-Coupling Reactions for Derivatization| Reaction Name | Catalyst System (Typical) | Bond Formed | Potential Substituents Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C (sp²) | Aryl, Vinyl, Alkyl groups |

| Heck Coupling | Palladium catalyst, Base | C-C (sp²) | Alkenyl groups |

| Sonogashira Coupling | Palladium and Copper catalysts, Base | C-C (sp) | Alkynyl groups |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | C-N | Aryl and alkyl amines |

Exploration of Advanced Functional Materials Beyond Current Applications

The inherent properties of the anthraquinone scaffold, such as its planarity, redox activity, and chromophoric nature, make this compound a compelling building block for a new generation of advanced functional materials.

In the realm of organic electronics , the tunable electronic properties of anthraquinone derivatives are of significant interest. nih.gov The introduction of different substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino group in this compound acts as an electron-donating group, and further derivatization can fine-tune these electronic characteristics. nih.gov

Furthermore, the development of novel dyes and pigments with enhanced properties remains a key research area. New anthraquinone-based dyes are being synthesized for applications in liquid crystal displays (LCDs) and color filters. researchgate.net These applications demand high thermal stability, good solubility, and specific optical properties, all of which can be engineered through the strategic derivatization of the this compound molecule. researchgate.net

Integration into Supramolecular Chemistry and Nanotechnology

The planar and aromatic nature of this compound makes it an ideal candidate for integration into supramolecular assemblies and nanostructured materials. These advanced applications rely on non-covalent interactions, such as π-π stacking, hydrogen bonding, and metal coordination, to create highly ordered structures with emergent properties.

One promising area is the use of anthraquinone derivatives as building blocks for Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. An anthraquinone-based MOF has been reported as a bifunctional heterogeneous photocatalyst capable of activating inert C-H bonds and oxygen. nih.gov By incorporating this compound into MOF structures, it may be possible to design new materials with tailored catalytic or sensing capabilities.

The self-assembly of amino acid derivatives into complex nanostructures also provides a blueprint for the potential of this compound in supramolecular chemistry . mdpi.com The amino group can participate in hydrogen bonding, directing the assembly of the molecules into well-defined architectures such as nanofibers, vesicles, or gels. These materials could find applications in areas such as drug delivery, tissue engineering, and sensing.

High-Throughput Screening and Automated Synthesis Methodologies

The discovery of new applications for this compound and its derivatives can be significantly accelerated through the adoption of modern high-throughput and automated techniques.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological or chemical activity. nih.gov By creating a diverse library of this compound derivatives through combinatorial synthesis, HTS can be employed to identify new leads for drug discovery, new catalysts, or new materials with desired properties. For instance, HTS assays can be designed to screen for inhibitors of specific enzymes or to identify compounds with interesting photophysical properties.

Automated synthesis platforms can streamline the production of these compound libraries. An automated procedure for the synthesis of oligodeoxynucleotides possessing anthraquinone derivatives has been described, showcasing the potential for automating the synthesis of complex molecules based on this scaffold. researchgate.net By combining automated synthesis with HTS, the discovery and optimization of new functional molecules derived from this compound can be achieved with greater speed and efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-amino-2-bromoanthraquinone, and what are their key optimization parameters?

- Methodological Answer : The primary synthesis involves bromination of β-aminoanthraquinone under controlled conditions. For example, bromination at the 2-position can be achieved using bromine in the presence of catalysts like FeCl₃ or H₂SO₄. Reaction parameters such as temperature (typically 80–120°C), solvent polarity (e.g., nitrobenzene or chlorinated solvents), and stoichiometric ratios (1:1.2 anthraquinone:bromine) critically influence yield and purity . Post-synthesis purification often involves recrystallization from ethanol or DMF to remove unreacted starting materials.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization relies on a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.5 ppm for anthraquinone rings).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 302.13 for C₁₄H₈BrNO₂).

- Elemental analysis : Matches calculated vs. observed C, H, N, Br percentages (e.g., Br% ~26.4%).

Standard reference materials for anthraquinone derivatives are available for cross-validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?